1,4-Bis(dichloromethyl)benzene
Overview
Description
1,4-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is also known by other names such as α,α,α’,α’-tetrachloro-p-xylene . The compound is used in various chemical reactions and has a molecular weight of 243.95 .
Synthesis Analysis
A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF. This new protocol increased the yield and reduced the reaction time significantly compared to the conventional heating procedure .Molecular Structure Analysis
The molecular structure of 1,4-Bis(dichloromethyl)benzene consists of a benzene ring with two dichloromethyl groups attached at the 1 and 4 positions . The InChI code for this compound is 1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H .Chemical Reactions Analysis
1,4-Bis(dichloromethyl)benzene is involved in various chemical reactions. For instance, it reacts with terephthalic acid to give terephthaloyl chloride, a precursor to Kevlar .Physical And Chemical Properties Analysis
1,4-Bis(dichloromethyl)benzene is a crystalline solid . It has a molecular weight of 243.95 .Scientific Research Applications
Synthesis and Chemical Reactions
Microwave-Assisted Synthesis : A microwave-assisted protocol for synthesizing 1,4-bis(dichloromethyl)benzene has been developed, offering increased yield and reduced reaction time compared to conventional heating methods (Pan, Wang, & Xiao, 2017).
Formation of Cyclic and Macrocyclic Compounds : 1,4-bis(dichloromethyl)benzene, due to its high reactivity, is extensively used in the synthesis of cyclic and macrocyclic compounds (Charalambous, 1975).
Study of Molecular Symmetry : Research on the crystal structures and NQR spectra of various bis(chloromethyl)benzenes, including 1,4-bis(dichloromethyl)benzene, has provided insights into molecular symmetry in the solid state (Basaran, Dou, & Weiss, 1992).
Role in Polymerization : 1,4-bis(dichloromethyl)benzene serves as a component in cationic polymerizations, indicating its significance in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
Material Science and Engineering
Porous Organic Polymers : 1,4-bis(dichloromethyl)benzene has been utilized in the creation of carbazole-based porous organic polymers with unique morphologies, notably for efficient iodine capture (Xiong et al., 2019).
Microporous Inorganic−Organic Hybrids : The compound plays a role in the synthesis of microporous inorganic−organic hybrids, showcasing its utility in materials science (Mochizuki, Kowata, & Kuroda, 2006).
Optoelectronic Device Applications : Research on 1,4-bis(dichloromethyl)benzene nanocrystals has shown potential for use in optoelectronic devices, highlighting its significance in nanotechnology and electronics (Baba & Nishida, 2014).
properties
IUPAC Name |
1,4-bis(dichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDXSFJQOEFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871190 | |
Record name | 1,4-Bis(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(dichloromethyl)benzene | |
CAS RN |
7398-82-5 | |
Record name | 1,4-Bis(dichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7398-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α,α,α',α'-tetrachloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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